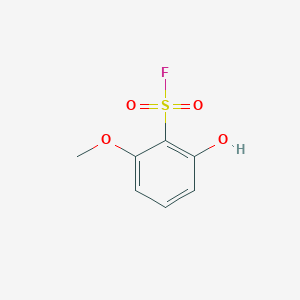

2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

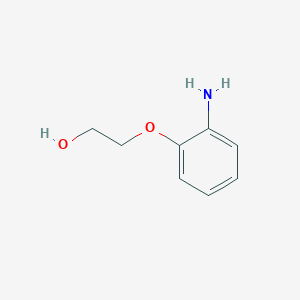

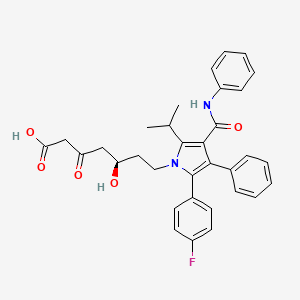

“2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride” is a chemical compound with the CAS Number: 2138114-52-8. It has a molecular weight of 206.19 and is typically stored at 4 degrees Celsius . It is a powder in physical form .

Synthesis Analysis

The synthesis of sulfonyl fluorides like “this compound” has been a topic of research. A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .Molecular Structure Analysis

The IUPAC name for this compound is 2-hydroxy-6-methoxybenzenesulfonyl fluoride . The Inchi Code is 1S/C7H7FO4S/c1-12-6-4-2-3-5 (9)7 (6)13 (8,10)11/h2-4,9H,1H3 .Chemical Reactions Analysis

Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .Physical And Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 206.19 . The storage temperature is typically 4 degrees Celsius .科学的研究の応用

Polymer Synthesis

A study described the synthesis and application of arylsulfonic polymers, highlighting the utility of sulfonyl fluoride groups in polymer chemistry. Aminobenzenesulfonyl fluorides were used to synthesize a variety of polymers and copolymers bearing sulfonic acid groups, showcasing the versatility of sulfonyl fluoride derivatives in creating materials with desired properties for industrial applications (Hart & Timmerman, 1960).

Drug Development

In drug development, sulfonamide drugs, which may incorporate sulfonyl fluoride groups, were found to inhibit tubulin polymerization, demonstrating the potential of sulfonyl fluoride-containing compounds in the design of new therapeutic agents. This research indicates the importance of sulfonyl fluorides in the development of drugs with specific mechanisms of action (Banerjee et al., 2005).

Chemical Synthesis Methodologies

A novel electrochemical approach for synthesizing sulfonyl fluorides from thiols or disulfides and potassium fluoride was reported. This method is environmentally benign and demonstrates the growing interest in developing efficient synthetic routes for sulfonyl fluoride compounds, highlighting their utility in organic synthesis and potential applications in pharmaceuticals and materials science (Laudadio et al., 2019).

Environmental and Analytical Applications

Research on the degradation of sodium p-perfluorous nonenoxybenzene sulfonate, a compound structurally related to sulfonyl fluorides, shows the environmental relevance of these compounds. The study focused on the degradation potential of sulfonylated compounds, contributing to the understanding of their environmental impact and the development of more eco-friendly chemicals (Bao et al., 2017).

Safety and Hazards

将来の方向性

The future directions for the study and application of sulfonyl fluorides like “2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride” are promising. They have found remarkable utility as covalent probes in chemical biology, which enable the efficient targeting of active-site amino acid residues . Through the reaction of sulfonyl fluorides with active site amino acids to inactivate these enzymes, the corresponding sulfonyl fluoride-type protease inhibitors could be developed .

特性

IUPAC Name |

2-hydroxy-6-methoxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO4S/c1-12-6-4-2-3-5(9)7(6)13(8,10)11/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYBXQNVSBYTDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1S(=O)(=O)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido]acetate](/img/structure/B2691477.png)

![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2691478.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2691481.png)

![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-phenylphenyl)ethanone](/img/structure/B2691483.png)

![{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride](/img/no-structure.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2691488.png)